(+/-)-Fluazifop-d4 (+/-)-Fluazifop-d4
Brand Name: Vulcanchem
CAS No.: 127893-33-8
VCID: VC21201601
InChI: InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D
SMILES: CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C15H12F3NO4
Molecular Weight: 331.28 g/mol

(+/-)-Fluazifop-d4

CAS No.: 127893-33-8

Cat. No.: VC21201601

Molecular Formula: C15H12F3NO4

Molecular Weight: 331.28 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Fluazifop-d4 - 127893-33-8

Specification

CAS No. 127893-33-8
Molecular Formula C15H12F3NO4
Molecular Weight 331.28 g/mol
IUPAC Name 2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Standard InChI InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D
Standard InChI Key YUVKUEAFAVKILW-LNFUJOGGSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H]
SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator